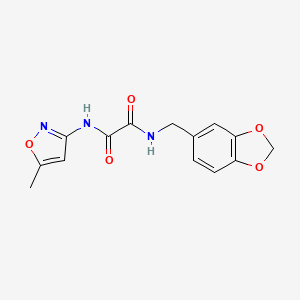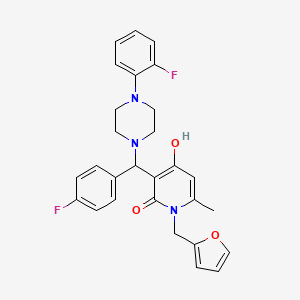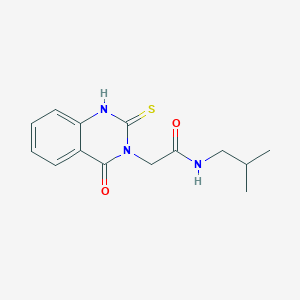
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide, also known as BDBM, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is not fully understood. However, it has been proposed that N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide exerts its anticonvulsant and neuroprotective effects by modulating the activity of N-methyl-D-aspartate (NMDA) receptors and reducing oxidative stress (Wang et al., 2017). N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB) in a mouse model of acute lung injury (Liu et al., 2019).
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been reported to have a variety of biochemical and physiological effects. In addition to its anticonvulsant, neuroprotective, and anti-inflammatory properties, N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce the expression of pro-apoptotic proteins in rats with TBI (Wang et al., 2018). N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has also been shown to reduce the levels of malondialdehyde (MDA) and increase the activity of superoxide dismutase (SOD) in the brain, indicating a reduction in oxidative stress (Wang et al., 2017).
Advantages and Limitations for Lab Experiments
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is its potential use in drug development for the treatment of neurological disorders and inflammatory diseases. However, one limitation is the lack of studies on the toxicity and pharmacokinetics of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide. Further research is needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide in humans.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide as a treatment for Alzheimer's disease. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide can reduce the accumulation of beta-amyloid and improve cognitive function in a mouse model of Alzheimer's disease (Wang et al., 2019). Another area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide and its potential use in the treatment of other neurological disorders and inflammatory diseases.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a chemical compound that has shown potential for use in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide in humans and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves the reaction of 3,4-methylenedioxybenzaldehyde with 5-methyl-3-aminooxazole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with ethylenediamine to yield N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide. This synthesis method has been reported in a research article by Wang et al. (2017).
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been studied for its potential use in drug development. It has been reported to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide can protect against seizures induced by pilocarpine and kainic acid in animal models (Wang et al., 2017). N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has also been shown to reduce brain damage and improve neurological function in rats with traumatic brain injury (TBI) (Wang et al., 2018). Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been found to have anti-inflammatory effects in a mouse model of lipopolysaccharide-induced acute lung injury (Liu et al., 2019).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-8-4-12(17-22-8)16-14(19)13(18)15-6-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESCVYGVWPIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)
![N-[4-(tert-butylsulfamoyl)phenyl]propanamide](/img/structure/B2456197.png)
![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456202.png)
![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456208.png)
![2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2456209.png)

![2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2456214.png)
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2456215.png)
![2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2456217.png)